![molecular formula C12H14O B159842 1-Cyclopropyl-3-phenylpropan-1-one CAS No. 136120-65-5](/img/structure/B159842.png)
1-Cyclopropyl-3-phenylpropan-1-one
Overview
Description
1-Cyclopropyl-3-phenylpropan-1-one is a chemical compound with the molecular formula C12H14O . It is used in scientific research due to its unique structure, which allows for diverse applications, including the synthesis of pharmaceuticals and the development of novel materials.
Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclopropyl-3-phenylpropan-1-one are not detailed in the search results, a study on metal-catalyzed C–C bond formation at cyclopropanes could provide relevant insights into potential reactions.Scientific Research Applications
Chiral Molecule Preparation
Due to its unique chemical properties, CPP is used in the preparation of chiral molecules, which are essential in creating specific enantiomers of a drug that can have different biological activities .
Complex Organic Synthesis
CPP acts as a reagent for synthesizing complex organic compounds. Its reactivity can be harnessed to form intricate molecular structures that are important in various chemical industries .
Novel Material Development
The structure of CPP allows for the development of novel materials with potential applications in technology and manufacturing .
Analytical Chemistry
CPP may also be used as a standard or reagent in analytical chemistry to identify or quantify other substances due to its distinct chemical properties .
properties
IUPAC Name |
1-cyclopropyl-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGGLPZDDDVSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644001 | |
Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-phenylpropan-1-one | |
CAS RN |
136120-65-5 | |
Record name | 1-Cyclopropyl-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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